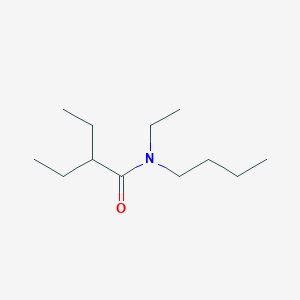

N-butyl-N,2-diethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This usually includes the compound’s systematic name, molecular formula, and structural formula. For example, the compound “N,2-Diethylbutanamide” has the molecular formula C8H17NO .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. For instance, N-tert-butyl amides can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles .Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, etc. For example, the compound “N,2-Diethylbutanamide” has an average mass of 143.227 Da .Wissenschaftliche Forschungsanwendungen

Use in Oral Surgery

N-butyl-2-cyanoacrylate, a variant of N-butyl-N,2-diethylbutanamide, is utilized as an adhesive in oral surgery. It has been shown to be a suitable method for wound closure in low-tension areas, without significant differences in key biochemical parameters and histopathological findings, indicating its safety and efficacy in this application (Inal, Yılmaz, Nisbet, & Güvenç, 2006).

Applications in Chemistry

The synthesis of various chemical compounds, including those related to N-butyl-N,2-diethylbutanamide, has been researched for potential use in treatments like hormone-dependent breast cancer. The biological evaluation of these compounds has shown promising results in inhibiting human placental aromatase, a key enzyme in estrogen biosynthesis (Hartmann & Batzl, 1986).

Extraction of Thorium

N,N-dialkyl aliphatic amides, related to N-butyl-N,2-diethylbutanamide, are evaluated for the extraction of thorium from nitric acid mediums into hydrophobic ionic liquid phases. These compounds show high efficiency in extraction processes, demonstrating their utility in nuclear fuel reprocessing and management (Rao & Tomar, 2016).

Use in Environmental Science

In environmental science, the study of butyl-substituted peroxyacyl nitrates, related to N-butyl-N,2-diethylbutanamide, helps understand their formation, thermal decomposition, and impact on atmospheric chemistry. Such research contributes to our understanding of air pollution and photochemical smog (Grosjean, Grosjean, & Williams, 1994).

Transcatheter Renal Embolization

Cyanoacrylates like N-butyl-2-cyanoacrylate are used in transcatheter renal embolization, demonstrating their medical application in managing renal carcinoma through embolization techniques. This showcases the versatility of N-butyl-N,2-diethylbutanamide derivatives in medical procedures (Carmignani, Belgrano, Puppo, & Giuliani, 1978).

Eigenschaften

IUPAC Name |

N-butyl-N,2-diethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-9-10-13(8-4)12(14)11(6-2)7-3/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXHHBNDWRCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N,2-diethylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[Benzamido(sulfanylidene)methyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2947733.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)

![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)